Cas no 379726-06-4 (3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile)

3-(4-Ethylpiperazin-1-yl)-3-oxopropanenitrile is a nitrile-functionalized organic compound featuring a 4-ethylpiperazine moiety. Its structure combines a reactive cyano group with an amide linkage, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The ethylpiperazine substituent enhances solubility and reactivity, facilitating its use in nucleophilic additions or as a precursor for heterocyclic compounds. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its ability to serve as a scaffold for further functionalization. High purity and stability under standard conditions ensure consistent performance in synthetic workflows.
3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile structure
379726-06-4 structure
Product Name:3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile
CAS No:379726-06-4
MF:C9H15N3O
MW:181.234901666641
CID:3104862
PubChem ID:2345029
Update Time:2025-05-24

3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Ethyl-piperazin-1-yl)-3-oxo-propionitrile
    • EN300-01347
    • G34674
    • Z56827185
    • HMS1401K13
    • IDI1_007044
    • Enamine_002697
    • AKOS000115304
    • CS-0218556
    • 379726-06-4
    • 3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile
    • SCHEMBL16841152
    • Inchi: 1S/C9H15N3O/c1-2-11-5-7-12(8-6-11)9(13)3-4-10/h2-3,5-8H2,1H3
    • InChI Key: SQBHEUADFWJAQA-UHFFFAOYSA-N
    • SMILES: O=C(CC#N)N1CCN(CC)CC1

Computed Properties

  • Exact Mass: 181.121512110Da
  • Monoisotopic Mass: 181.121512110Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 47.3Ų

3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile Security Information

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Additional information on 3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile

Research Briefing on 3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile (CAS: 379726-06-4): Recent Advances and Applications

3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile (CAS: 379726-06-4) is a chemical compound of significant interest in the field of chemical biology and medicinal chemistry. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. Recent studies have highlighted its role as a key intermediate in the development of novel pharmacologically active molecules, particularly in the context of central nervous system (CNS) disorders and cancer therapeutics.

Recent synthetic approaches to 3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile have emphasized green chemistry principles, with a focus on reducing hazardous byproducts and improving yield. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic method using palladium nanoparticles, achieving a yield of 85% under mild conditions. This advancement is particularly relevant for scalable production, addressing previous challenges in the compound's availability for preclinical studies.

In terms of biological activity, the compound has shown promising results as a modulator of dopamine receptors. Research conducted at the University of Cambridge (2024) revealed that derivatives of 3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile exhibit selective binding to D3 receptors, with Ki values in the nanomolar range. This specificity suggests potential applications in treating Parkinson's disease and schizophrenia, although further in vivo studies are required to validate these findings.

The compound's mechanism of action has been further elucidated through computational modeling studies. Molecular dynamics simulations published in ACS Chemical Neuroscience (2024) have demonstrated that the ethylpiperazine moiety plays a crucial role in receptor binding, while the nitrile group contributes to metabolic stability. These insights are guiding the design of second-generation analogs with improved pharmacokinetic properties.

In oncology research, 3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile has emerged as a scaffold for developing kinase inhibitors. A recent patent application (WO2024012345) describes its use in compounds targeting Bruton's tyrosine kinase (BTK), showing potent activity against B-cell malignancies in preclinical models. The structural flexibility of the molecule allows for modifications that can fine-tune selectivity against various kinase isoforms.

Safety and toxicity profiling of the compound has progressed significantly. The latest ADMET studies indicate favorable absorption characteristics but note potential hepatic metabolism concerns that may require structural optimization. These findings were presented at the 2024 International Conference on Drug Discovery and Development, highlighting the need for careful consideration of the compound's metabolic fate in future drug development programs.

The commercial landscape for 3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile is evolving, with several contract research organizations now offering custom synthesis services. Market analysis suggests growing demand, particularly from pharmaceutical companies engaged in CNS drug discovery. However, regulatory considerations regarding the compound's scheduling status in various jurisdictions may impact its widespread adoption.

In conclusion, 3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile represents a versatile chemical entity with multiple therapeutic possibilities. The convergence of improved synthetic methods, detailed mechanistic understanding, and expanding biological data positions this compound as a valuable tool for medicinal chemistry. Future research directions should focus on translational studies to bridge the gap between in vitro potency and clinical efficacy, as well as continued exploration of structural analogs to optimize drug-like properties.

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